1-(p-Toluenesulfonyl)-2-pyrrolidinone

Description

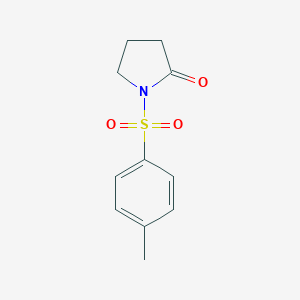

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-9-4-6-10(7-5-9)16(14,15)12-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXCXJDQWSSCHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340264 | |

| Record name | 1-(p-Toluenesulfonyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10019-95-1 | |

| Record name | 1-(p-Toluenesulfonyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(p-Toluenesulfonyl)-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 P Toluenesulfonyl 2 Pyrrolidinone and Its Derivatives

Primary Synthesis Routes to the 1-(p-Toluenesulfonyl)-2-pyrrolidinone Core

The foundational structure of this compound is most commonly accessed through the direct sulfonylation of its corresponding lactam, 2-pyrrolidinone (B116388).

Preparation from Corresponding Lactam Precursors

The primary route for the synthesis of this compound involves the N-tosylation of 2-pyrrolidinone. This reaction is a standard procedure in organic chemistry where the nitrogen atom of the lactam is functionalized with a p-toluenesulfonyl (tosyl) group. The process typically involves the reaction of 2-pyrrolidinone with p-toluenesulfonyl chloride (TsCl) in the presence of a base. orgsyn.orgresearchgate.net The base is crucial for deprotonating the lactam nitrogen, thereby activating it as a nucleophile to attack the electrophilic sulfur atom of the tosyl chloride. researchgate.net

Commonly used bases for this transformation include pyridine, which can also serve as the solvent, or other tertiary amines like triethylamine (B128534) in an inert solvent such as dichloromethane. researchgate.net The reaction proceeds efficiently, providing the desired N-tosylated product, which is a stable, crystalline solid. This method is widely applicable for the preparation of various N-sulfonylated lactams. nih.gov

Table 1: Representative Conditions for N-Tosylation of 2-Pyrrolidinone This table is generated based on established chemical principles for N-tosylation reactions.

| Entry | Lactam Precursor | Reagents | Base | Solvent | Typical Yield |

|---|---|---|---|---|---|

| 1 | 2-Pyrrolidinone | p-Toluenesulfonyl chloride | Pyridine | Pyridine | >90% |

| 2 | 2-Pyrrolidinone | p-Toluenesulfonyl chloride | Triethylamine | Dichloromethane | >85% |

| 3 | 2-Pyrrolidinone | p-Toluenesulfonyl chloride | Sodium hydride | Tetrahydrofuran (B95107) | >90% |

Role of Specific Reagents: KHMDS and N-(5-chloro-2-pyridyl)triflimide

In the synthesis of functionalized derivatives of this compound, specific reagents are employed to generate reactive intermediates such as enolates and enol triflates. Potassium bis(trimethylsilyl)amide (KHMDS) and N-(5-chloro-2-pyridyl)triflimide (Comins' reagent) play pivotal roles in these transformations. nih.govwikipedia.org

KHMDS (Potassium bis(trimethylsilyl)amide): KHMDS is a strong, non-nucleophilic base. Its primary function is to deprotonate the α-carbon position of the N-tosylpyrrolidinone core. The electron-withdrawing nature of the N-tosyl group increases the acidity of the protons on the carbon adjacent to the carbonyl group, facilitating the formation of a potassium enolate intermediate under anhydrous conditions at low temperatures, typically -78 °C. nih.gov The use of a sterically hindered base like KHMDS is advantageous as it minimizes side reactions, such as nucleophilic attack on the carbonyl group.

N-(5-chloro-2-pyridyl)triflimide (Comins' Reagent): This reagent is a highly effective triflating agent used to convert ketone enolates into vinyl triflates. wikipedia.org Once the enolate of this compound is generated by KHMDS, Comins' reagent is introduced to "trap" the enolate. nih.gov The nucleophilic enolate oxygen attacks the electrophilic sulfur atom of the Comins' reagent, leading to the formation of a stable vinyl triflate and the release of a non-nucleophilic pyridyl-based byproduct. wikipedia.org This byproduct is easily removed during workup, which simplifies the purification of the desired vinyl triflate product. nih.gov

Advanced Synthetic Strategies for Functionalized Derivatives

Building upon the core structure, advanced synthetic methods provide access to highly functionalized derivatives, particularly enol triflates, which are valuable precursors for cross-coupling reactions.

High-Yielding Access to Enol Triflates of N-Tosylpyrrolidinones

The conversion of N-tosylpyrrolidinones to their corresponding enol triflates is a key strategy for creating versatile synthetic intermediates. The reaction involves the formation of an enolate, followed by trapping with a triflating agent. This two-step, one-pot procedure can be optimized to achieve high yields. A notable example involves the use of sodium bis(trimethylsilyl)amide (NaHMDS), a base analogous to KHMDS, and Comins' reagent to transform a complex carbamate (B1207046) enone, a type of N-sulfonyl lactam system, into the corresponding cyclohexadienyl triflate in 82% yield. nih.gov This demonstrates the efficiency of this method for creating enol triflates from N-sulfonyl cyclic carbonyl compounds. The resulting vinyl triflates are particularly useful substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, allowing for the introduction of various substituents at the α-position of the original lactam. wikipedia.org

Optimized Conditions for Triflating Agent Utilization

The efficiency of the triflation reaction is highly dependent on the reaction conditions. The choice of base, solvent, and temperature is critical for maximizing the yield and preventing side reactions.

Base: Strong, non-nucleophilic amide bases such as KHMDS, NaHMDS, or lithium diisopropylamide (LDA) are preferred for generating the enolate. nih.gov These bases ensure rapid and complete deprotonation at the α-carbon without competing nucleophilic addition to the carbonyl group.

Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) are typically used to maintain the reactivity of the strong base and the enolate intermediate.

Temperature: The reaction is almost always conducted at low temperatures, such as -78 °C, to control the reactivity of the enolate, prevent decomposition, and ensure high selectivity. nih.gov

Triflating Agent: While triflic anhydride (B1165640) (Tf₂O) can be used, Comins' reagent is often preferred because it is a stable solid and its byproducts are more easily separated from the desired vinyl triflate product, which is crucial for achieving high purity and yield. nih.gov The use of Comins' reagent can lead to rapid and reproducible triflation reactions. nih.gov

Table 2: Optimized Conditions for Enol Triflate Synthesis from an N-Sulfonyl Lactam System Data derived from a closely related N-sulfonyl cyclic carbonyl system. nih.gov

| Substrate | Base (equiv.) | Triflating Agent | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Carbamate enone | NaHMDS (1.1) | Comins' reagent (1.1) | THF | -78 °C | 82% |

Scalability and Reproducibility in Laboratory Synthesis

The synthetic routes to this compound and its derivatives are generally considered scalable and reproducible. The N-tosylation of lactams is a robust and high-yielding reaction that is routinely performed on large scales in both academic and industrial settings. Similarly, the formation of enol triflates using strong bases and triflating agents follows well-established and reliable protocols.

Literature precedents for related structures support the scalability of these methods. For instance, synthetic schemes involving N-tosyl-protected pyrrolidine (B122466) intermediates have been successfully scaled up to the 100-gram level. nih.gov While scaling up reactions involving highly reactive reagents like strong bases requires careful control of temperature and addition rates, the procedures themselves are reproducible when executed with appropriate laboratory techniques. The crystallinity of this compound and many of its derivatives facilitates purification by recrystallization, which is a highly scalable and efficient method for obtaining high-purity materials.

Asymmetric Synthesis Approaches

Enantiopure Synthesis from Chiral Pool Precursors (e.g., (S)-Pyroglutamic Acid)

A prominent and efficient method for the asymmetric synthesis of this compound relies on the use of (S)-pyroglutamic acid as a chiral starting material. nih.gov (S)-pyroglutamic acid, a naturally occurring amino acid derivative, provides a readily available and inexpensive source of the desired stereochemistry at the C-5 position of the pyrrolidinone ring. nih.govwikipedia.org The synthetic route typically involves the protection of the lactam nitrogen with a p-toluenesulfonyl (tosyl) group.

One established pathway begins with the conversion of (L)-pyroglutamic acid to its methyl ester, followed by reduction to (5S)-5-(hydroxymethyl)pyrrolidin-2-one. thieme-connect.com The resulting alcohol can then be protected, for instance, as a tetrahydropyranyl (THP) ether. thieme-connect.com The crucial N-tosylation step is then carried out by treating the protected lactam with a strong base, such as lithium hexamethyldisilazide (LiHMDS), followed by the addition of tosyl chloride (TsCl). thieme-connect.com This sequence selectively introduces the tosyl group onto the nitrogen atom of the pyrrolidinone ring. Subsequent removal of the alcohol-protecting group yields the N-tosylated alcohol. thieme-connect.com While this sequence leads to a 5-substituted derivative, the core synthesis of the (S)-1-(p-toluenesulfonyl)-2-pyrrolidinone structure is effectively achieved.

Table 1: Key Steps in the Synthesis of an N-Tosyl Pyrrolidinone Derivative from (L)-Pyroglutamic Acid thieme-connect.com

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | (L)-Pyroglutamic acid | MeOH, SOCl₂ | Methyl (S)-5-oxopyrrolidine-2-carboxylate | 81 |

| 2 | Methyl (S)-5-oxopyrrolidine-2-carboxylate | NaBH₄, EtOH | (5S)-5-(Hydroxymethyl)pyrrolidin-2-one | 71 |

| 3 | (5S)-5-(Hydroxymethyl)pyrrolidin-2-one | DHP, TFA, CH₂Cl₂ | (S)-5-((Tetrahydro-2H-pyran-2-yloxy)methyl)pyrrolidin-2-one | 94 |

| 4 | (S)-5-((Tetrahydro-2H-pyran-2-yloxy)methyl)pyrrolidin-2-one | LiHMDS, TsCl, -78 °C | (S)-1-Tosyl-5-((tetrahydro-2H-pyran-2-yloxy)methyl)pyrrolidin-2-one | 95 |

| 5 | (S)-1-Tosyl-5-((tetrahydro-2H-pyran-2-yloxy)methyl)pyrrolidin-2-one | HCl, acetone | (S)-5-(Hydroxymethyl)-1-tosylpyrrolidin-2-one | 71 |

The use of (S)-pyroglutamic acid as a chiral precursor is a cornerstone in the asymmetric synthesis of a wide array of pyrrolidine and pyrrolidinone-based natural products and pharmaceuticals. acs.orgnih.gov

Diastereoselective Transformations Leading to Analogues

Once the chiral scaffold of this compound is established, further functionalization can be achieved through diastereoselective reactions to generate a variety of analogues. The tosyl group on the nitrogen atom plays a crucial role in these transformations, as it can influence the stereochemical outcome of reactions at adjacent positions.

Diastereoselective alkylation of the enolate of N-tosyl-2-pyrrolidinone is a common strategy to introduce substituents at the C-3 position. The stereoselectivity of these reactions can be controlled by the choice of base, solvent, and electrophile. For instance, the alkylation of bicyclic lactam templates derived from pyroglutamic acid can proceed with high endo- or exo-diastereoselectivity. mdpi.comresearchgate.net

Another approach involves the diastereoselective functionalization of derivatives of this compound. For example, (S)-5-(tosylmethyl)-2-pyrrolidinone, which can be synthesized from (S)-pyroglutaminol, serves as a chiral amidosulfone. sciforum.net The dianion of this compound can undergo dialkylation reactions with various electrophiles, leading to the formation of indolizidine precursors with high diastereoselectivity. sciforum.net The tosyl group in these reactions often directs the approach of the electrophile, leading to the preferential formation of one diastereomer.

Table 2: Diastereoselective Dialkylation of the Dianion of (S)-5-(Tosylmethyl)-2-pyrrolidinone sciforum.net

| Entry | Electrophile | Product | Yield (%) |

| 1 | 1,3-Dibromopropane | Dialkylated product | Low |

| 2 | 3-Chloro-2-(chloromethyl)-1-propene | Dialkylated product | 85 |

| 3 | 1,4-Dibromobutane | Dialkylated product | Low |

Furthermore, copper-promoted intramolecular aminooxygenation of N-tosyl-4-pentenylamines provides a pathway to diastereomerically enriched 2,5-disubstituted pyrrolidines. nih.gov The stereochemical outcome of the cyclization is influenced by the substitution pattern of the starting alkene.

The development of these diastereoselective transformations expands the synthetic utility of this compound, allowing for the creation of a diverse range of complex, stereochemically defined molecules.

Reactivity and Mechanistic Investigations of 1 P Toluenesulfonyl 2 Pyrrolidinone Derivatives

Reactivity Profiles of Pyrrolidinone-Derived Enol Triflates

Pyrrolidinone-derived enol triflates are valuable electrophilic partners in cross-coupling reactions. Their synthesis is typically achieved by treating the parent N-tosylated lactam with a strong base, such as potassium hexamethyldisilazide (KHMDS), to generate the corresponding enolate, which is then trapped by a triflating agent like N-(5-chloro-2-pyridyl)triflimide. This method has been shown to produce the desired enol triflates in high yields, ranging from 60% to 97%.

A critical aspect of the reactivity and utility of these compounds is their thermal stability. Structure-stability studies have revealed that the N-tosyl group is essential for the stability of pyrrolidinone-derived triflates. This electron-withdrawing group is crucial for creating a sufficiently stable intermediate that can be isolated and used in subsequent reactions. Furthermore, the presence of an α-ethoxy substituent has been found to enhance the thermal stability of these molecules. The synthetic protocols are tolerant of substituents at the 3- and 4-positions of the pyrrolidinone ring, allowing for the preparation of a variety of functionalized lactam-derived enol triflates. Once formed, the triflate moiety can be substituted by a diverse range of functional groups under mild conditions via metal-mediated reactions.

Metal-Mediated Coupling Reactions

The triflate group of these pyrrolidinone derivatives serves as an excellent leaving group, making them ideal substrates for various metal-mediated coupling reactions. While cuprate (B13416276) couplings have been explored and found to proceed in moderate yields, palladium-catalyzed reactions have proven to be particularly effective, providing good yields of synthetically interesting molecules. These reactions allow for the introduction of vinyl, aryl, and carbonyl functionalities, among others, onto the pyrrolidinone core structure.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to lactam-derived enol triflates has been well-explored. These reactions, including Stille couplings, cross-couplings with organozinc reagents, and carbonylation processes, offer mild and efficient pathways to functionalized pyrroline (B1223166) systems. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.

The Stille reaction, which couples an organotin compound with an organic electrophile, has been successfully applied to N-tosylpyrrolidinone-derived enol triflates. This palladium-catalyzed process enables the formation of a new carbon-carbon bond at the site of the triflate group.

Research has demonstrated the effective coupling of these enol triflates with various organostannanes. For instance, the reaction with vinyltributylstannane proceeds efficiently to yield the corresponding vinyl-substituted pyrroline. The coupling with (1-ethoxyvinyl)tributyltin has also been achieved, leading to an α,β-unsaturated ketone after acid-mediated hydrolysis of the initial product. These reactions showcase the utility of the Stille coupling for introducing alkenyl groups, which can serve as handles for further synthetic manipulations.

| Enol Triflate Substrate | Organostannane | Catalyst System | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1-(p-Toluenesulfonyl)-5-ethoxy-3,4-dihydro-2H-pyrrol-2-yl trifluoromethanesulfonate | Vinyltributylstannane | Pd(PPh₃)₄, LiCl | THF | RT, 2h | 1-Tosyl-2-ethoxy-5-vinyl-3,4-dihydro-2H-pyrrole | 72 | |

| 1-(p-Toluenesulfonyl)-5-ethoxy-3,4-dihydro-2H-pyrrol-2-yl trifluoromethanesulfonate | (1-Ethoxyvinyl)tributyltin | PdCl₂(PPh₃)₂ | DMF | 40 °C | 1-(1-Tosyl-2-ethoxy-2,3-dihydro-1H-pyrrol-5-yl)ethanone (after hydrolysis) | 51 |

Organozinc reagents are valuable nucleophiles in palladium-catalyzed cross-coupling reactions, often referred to as Negishi couplings. These reagents are known for their high functional group tolerance. The coupling of N-tosylpyrrolidinone-derived enol triflates with organozinc compounds, such as arylzincs, has been shown to proceed in good yields. This methodology provides a direct route to aryl-substituted pyrroline derivatives, which are common structural motifs in biologically active compounds. The reaction conditions are typically mild, making this a versatile method for functionalizing the pyrrolidinone scaffold.

| Enol Triflate Substrate | Organozinc Reagent | Catalyst System | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1-(p-Toluenesulfonyl)-5-ethoxy-3,4-dihydro-2H-pyrrol-2-yl trifluoromethanesulfonate | PhZnCl | Pd(PPh₃)₄ | THF | RT, 2h | 1-Tosyl-2-ethoxy-5-phenyl-3,4-dihydro-2H-pyrrole | 77 |

Palladium-catalyzed carbonylation reactions introduce a carbonyl group by utilizing carbon monoxide (CO) as a C1 source. When applied to pyrrolidinone-derived enol triflates, these reactions provide access to α,β-unsaturated esters, amides, or carboxylic acids, depending on the nucleophile present (an alcohol, amine, or water, respectively). For example, performing the reaction in methanol (B129727) with a palladium catalyst under a carbon monoxide atmosphere results in the formation of the corresponding methyl ester in high yield. This transformation is a powerful tool for synthesizing key intermediates for more complex molecules.

| Enol Triflate Substrate | CO Source | Nucleophile | Catalyst System | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1-(p-Toluenesulfonyl)-5-ethoxy-3,4-dihydro-2H-pyrrol-2-yl trifluoromethanesulfonate | CO (1 atm) | Methanol | Pd(OAc)₂, PPh₃, Et₃N | DMF | RT, 4h | Methyl 1-tosyl-2-ethoxy-2,3-dihydro-1H-pyrrole-5-carboxylate | 86 |

The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of the palladium precursor and the associated ligands. Different palladium sources exhibit varying reactivity profiles, and optimization is often necessary to achieve high yields. In the context of coupling reactions with lactam-derived enol triflates, various catalyst systems have been employed.

For Stille couplings, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) have been used effectively. For carbonylation, a system generated in situ from palladium(II) acetate (B1210297) (Pd(OAc)₂) and triphenylphosphine (B44618) (PPh₃) has proven successful. In related palladium-catalyzed reactions of enol triflates, tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂dba₃) is often used as a catalyst precursor, frequently in combination with specific ligands like Xantphos, particularly for amidation reactions. While a direct, side-by-side comparison of Pd(MeCN)₂Cl₂ and Pd₂dba₃ for the specific coupling of 1-(p-Toluenesulfonyl)-2-pyrrolidinone derived triflates is not extensively detailed in the cited literature, the choice of catalyst is tailored to the specific coupling partners and reaction type. For instance, the coupling of a vinyl triflate with (1-ethoxyvinyl)tributyltin was best achieved using PdCl₂(PPh₃)₂ in DMF, indicating that other conditions did not yield satisfactory results. This highlights the empirical nature of catalyst optimization in these complex transformations.

Copper-Mediated Transformations (e.g., Cuprate Couplings, Dimerization Protocols)

Copper-catalyzed reactions are pivotal in organic synthesis, and derivatives of this compound have been explored as substrates in these transformations. The presence of the tosyl group can influence the reactivity of the lactam ring, enabling specific coupling and dimerization reactions.

Organocuprates, often referred to as Gilman reagents, are well-known for their utility in forming carbon-carbon bonds, particularly through conjugate addition to α,β-unsaturated carbonyl compounds. rsc.org In the context of N-acylpyrrolidinones, copper-catalyzed enantioselective conjugate addition of organometallic reagents has been demonstrated as an effective method for creating chiral molecules. nih.gov While direct cuprate coupling with the saturated this compound would require prior functionalization to introduce a leaving group or an unsaturation, the principles of cuprate chemistry are highly relevant to its derivatives. For instance, α,β-unsaturated N-acylpyrrolidinones are excellent Michael acceptors in these reactions. nih.gov

The general mechanism for the 1,4-conjugate addition of a Gilman reagent (R₂CuLi) to an α,β-unsaturated system involves the nucleophilic attack of the cuprate at the β-carbon, leading to the formation of an enolate intermediate. Subsequent protonation yields the final 1,4-adduct. The use of chiral ligands in copper-catalyzed additions of other organometallic reagents, such as Grignard reagents, to challenging Michael acceptors like N-acylpyrrolidinones has been a subject of investigation to achieve high enantioselectivity. nih.govmdpi.com

Dimerization protocols, often proceeding through oxidative coupling of enolates, represent another facet of copper-mediated transformations. While specific examples detailing the dimerization of this compound are not extensively documented in readily available literature, the fundamental principles can be inferred from related systems. The formation of an enolate from the pyrrolidinone, followed by treatment with a copper(II) salt, could potentially lead to a dimerized product. The diastereoselectivity of such reactions would be a critical aspect to consider.

Silicon-Mediated Reactions (e.g., Allylsilane Synthesis via Organocuprates)

Silicon-mediated reactions offer a versatile toolkit for the synthesis of complex organic molecules, with allylsilanes being particularly valuable intermediates. The synthesis of allylsilanes can be achieved through various methods, including the reaction of organocuprates with appropriate electrophiles.

While direct synthesis of an allylsilane from an organocuprate derived from this compound is not a commonly cited transformation, the underlying principles of organocuprate and organosilicon chemistry provide a basis for such a hypothetical pathway. A plausible, albeit speculative, route could involve the formation of a specific organocuprate reagent that then reacts with a silicon-containing electrophile.

A more established approach to allylsilanes involves the reaction of organometallic reagents with silyl-substituted precursors. For instance, the reaction of a Grignard or organolithium reagent with a silyl-protected propargyl halide in the presence of a copper catalyst can yield allylsilanes. The stereochemical outcome of such reactions is often dependent on the geometry of the starting material and the reaction conditions.

Hydrogenation and Reduction Methodologies

The reduction of unsaturated derivatives of this compound, particularly enamides, is a crucial transformation for accessing saturated pyrrolidine (B122466) rings with defined stereochemistry. The stereochemical outcome of these reactions is of paramount importance, especially in the synthesis of biologically active compounds.

Enamide Hydrogenation for Pyrrolidine Ring Saturation

Enamides, which are analogues of enamines with an N-acyl group, are more stable and exhibit reduced nucleophilicity of the double bond. nih.gov This characteristic makes them suitable substrates for various transformations, including hydrogenation. The hydrogenation of an enamide within a pyrrolidinone ring system, such as a 1-(p-toluenesulfonyl)-Δ³-pyrrolin-2-one derivative, leads to the saturation of the five-membered ring.

The choice of catalyst is critical for the efficiency and stereoselectivity of the hydrogenation. Both homogeneous and heterogeneous catalysts, often based on transition metals like rhodium, ruthenium, iridium, and palladium, are employed for this purpose. nih.govnih.gov For instance, iridium-catalyzed asymmetric hydrogenation has been successfully applied to α-hydroxy aromatic ketones, yielding diols with high enantiomeric excess. nih.gov Similarly, rhodium complexes with chiral phosphine (B1218219) ligands are effective for the asymmetric hydrogenation of various unsaturated substrates. nih.gov

The general mechanism for transition-metal-catalyzed hydrogenation of an alkene involves the coordination of the double bond to the metal center, followed by the sequential transfer of two hydrogen atoms from the metal to the carbon atoms of the double bond.

Stereochemical Outcomes of Hydrogenation Processes

The stereochemical outcome of the hydrogenation of enamides in the pyrrolidinone ring is influenced by several factors, including the nature of the catalyst, the structure of the substrate (particularly the presence of existing stereocenters), and the reaction conditions. The substituent on the nitrogen atom, in this case, the p-toluenesulfonyl group, can also play a role in directing the stereochemistry of the hydrogen addition.

In asymmetric hydrogenation, chiral ligands on the metal catalyst create a chiral environment that favors the formation of one enantiomer over the other. The stereoselectivity arises from the differential stability of the diastereomeric catalyst-substrate complexes and the transition states leading to the products.

For substrates with a pre-existing stereocenter, the hydrogenation can be either substrate-controlled or catalyst-controlled. In substrate-controlled reactions, the existing chiral center directs the approach of the hydrogen to one face of the double bond. In catalyst-controlled reactions, the chirality of the catalyst overrides the directing effect of the substrate's stereocenter.

The reduction of enones can also be achieved with high stereoselectivity. For example, the reduction of an enone with lithium triethylborohydride has been shown to provide high stereoselectivity. mdpi.com The hydrogenation of cyclic enamides often proceeds with high diastereoselectivity, leading to the formation of predominantly one diastereomer. The analysis of the product mixture, often by techniques like NMR spectroscopy and X-ray crystallography, is essential to determine the stereochemical outcome of the reaction.

Below is a table summarizing the types of reactions discussed:

| Reaction Type | Section | Key Transformation | Reagents/Catalysts |

| Copper-Mediated Transformations | 3.2.2 | Cuprate Couplings | Organocuprates (Gilman reagents) |

| Dimerization Protocols | Copper(II) salts | ||

| Silicon-Mediated Reactions | 3.2.3 | Allylsilane Synthesis | Organocuprates, Silicon electrophiles |

| Hydrogenation and Reduction | 3.3.1 | Enamide Hydrogenation | H₂, Transition metal catalysts (Rh, Ru, Ir, Pd) |

| 3.3.2 | Stereoselective Reduction | Chiral catalysts, Reducing agents (e.g., LiBHEt₃) |

Structural Features and Stereochemical Aspects of 1 P Toluenesulfonyl 2 Pyrrolidinone Analogues

Influence of Substituents on Molecular Stability and Reactivity

Substituents on the pyrrolidinone ring of 1-(p-toluenesulfonyl)-2-pyrrolidinone analogues can profoundly alter the molecule's electronic and steric properties, thereby influencing its stability and reactivity.

The pyrrolidinone ring can tolerate a wide range of substituents at the 3- and 4-positions, with these modifications significantly affecting the molecule's reactivity. The electronic nature of these substituents can either enhance or diminish the electrophilicity of the carbonyl carbon and the reactivity of adjacent positions. For instance, electron-withdrawing groups can increase the susceptibility of the ring to nucleophilic attack. nih.gov Conversely, electron-donating groups may decrease this reactivity. The steric bulk of substituents at these positions also plays a critical role in controlling the approach of reagents, thereby influencing the stereochemical outcome of reactions. The strategic placement of substituents is a key tool in modulating the chemical behavior of these heterocyclic systems. acs.org

Stereochemical Assignment and Determination

The determination of the three-dimensional structure of this compound analogues is crucial for understanding their chemical and biological properties. Advanced spectroscopic techniques are indispensable tools for these stereochemical assignments.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) is a powerful NMR technique for determining the relative stereochemistry of molecules. youtube.comyoutube.com This method relies on the nuclear Overhauser effect, which is the transfer of nuclear spin polarization from one nucleus to another through space. youtube.com In a NOESY spectrum, cross-peaks are observed between protons that are in close spatial proximity, typically within 5 Å. youtube.com By analyzing the pattern of these cross-peaks, it is possible to deduce the relative orientation of substituents on the pyrrolidinone ring. For example, the presence of a NOESY correlation between two protons on the same face of the ring would indicate a cis relationship, while the absence of such a correlation would suggest a trans relationship.

| Proton Pair | Observed NOESY Cross-Peak | Inferred Spatial Proximity | Stereochemical Implication |

|---|---|---|---|

| H-3 / H-4a | Yes | Close | Protons are on the same face of the ring |

| H-3 / H-4b | No | Distant | Protons are on opposite faces of the ring |

| H-4a / H-5 | Yes | Close | Protons are on the same face of the ring |

The synthesis of substituted this compound analogues often results in the formation of diastereomeric mixtures. The analysis and separation of these mixtures are critical for obtaining stereochemically pure compounds. NMR spectroscopy is a primary tool for the analysis of such mixtures, as diastereomers will exhibit distinct sets of signals in the NMR spectrum. The integration of these signals can be used to determine the diastereomeric ratio.

Advanced Spectroscopic Characterization in Research of 1 P Toluenesulfonyl 2 Pyrrolidinone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful method for determining the structure of organic compounds. In the context of 1-(p-Toluenesulfonyl)-2-pyrrolidinone derivatives, both one-dimensional and two-dimensional NMR experiments are crucial for unambiguous structural assignment and stereochemical analysis.

A study on the diastereoselective synthesis of substituted pyrrolidines highlights the utility of crude ¹H NMR spectra in determining the diastereomeric ratio of the products. nih.gov For instance, in the synthesis of 2,5-cis-pyrrolidines, a high diastereoselectivity of over 20:1 was determined directly from the proton NMR spectrum of the crude reaction mixture. nih.gov This direct analysis is a testament to the power of NMR in assessing the stereochemical outcome of a reaction without the need for extensive purification.

Proton NMR Applications for Diastereomer Resolution

Proton (¹H) NMR spectroscopy is a primary tool for distinguishing between diastereomers of this compound derivatives. Diastereomers, being stereoisomers that are not mirror images, exhibit different physical properties, which extend to their NMR spectra. Consequently, protons in different diastereomeric environments will have distinct chemical shifts and coupling constants.

In the analysis of substituted N-tosyl pyrrolidines, the signals of the pyrrolidine (B122466) ring protons are of particular importance. The chemical shifts and multiplicities of these protons can provide valuable information about the relative stereochemistry of the substituents. For example, the coupling constants between adjacent protons (vicinal coupling) are dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, the relative stereochemistry of substituents on the pyrrolidinone ring can often be deduced.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3a | 2.10-2.25 | m | - |

| H-3b | 2.50-2.65 | m | - |

| H-4a | 1.90-2.05 | m | - |

| H-4b | 2.30-2.45 | m | - |

| H-5 | 4.00-4.15 | dd | 8.0, 6.0 |

| Ar-H (tosyl) | 7.30-7.40 | d | 8.2 |

| Ar-H (tosyl) | 7.70-7.80 | d | 8.2 |

| CH₃ (tosyl) | 2.45 | s | - |

Note: The chemical shifts are illustrative and can vary depending on the specific substitution pattern and solvent.

Two-Dimensional NMR for Stereochemical Correlations

While ¹H NMR is invaluable, complex structures often require the use of two-dimensional (2D) NMR techniques for complete stereochemical assignment. longdom.org

Correlation Spectroscopy (COSY) is a homonuclear 2D NMR technique that reveals proton-proton coupling relationships. longdom.org In a COSY spectrum, off-diagonal cross-peaks connect protons that are scalar-coupled, typically through two or three bonds. This information is instrumental in establishing the connectivity of protons within the pyrrolidinone ring and its substituents, helping to piece together the carbon framework. For diastereomeric pairs, distinct correlation patterns can emerge in their COSY spectra, aiding in their differentiation. longdom.org

Nuclear Overhauser Effect Spectroscopy (NOESY) is a through-space correlation technique that provides information about the spatial proximity of protons, regardless of whether they are directly bonded. researchgate.net NOESY cross-peaks are observed between protons that are close to each other in space (typically within 5 Å). This is particularly powerful for determining the relative stereochemistry of chiral centers. For example, a NOESY correlation between a proton on a substituent and a proton on the pyrrolidinone ring can establish their relative orientation (cis or trans). In a study of N⁹-(p-toluenesulfonyl)adenine, a NOESY spectrum was used to confirm the assignment of a proton by showing its spatial interaction with the phenyl protons of the tosyl group. researchgate.net

| Correlation Type | Correlating Protons | Inferred Stereochemical Relationship |

|---|---|---|

| COSY | H-3 ↔ H-4 | Confirms vicinal coupling and connectivity within the ring. |

| COSY | H-4 ↔ H-5 | Confirms vicinal coupling and connectivity within the ring. |

| NOESY | H-3 ↔ H-5 | A strong NOE suggests a cis relationship between the substituents at C3 and C5. |

| NOESY | H-3 (substituent) ↔ H-4a | Indicates the spatial proximity of the C3 substituent to one of the C4 protons. |

| NOESY | H-5 (substituent) ↔ H-4b | Suggests the C5 substituent is on the opposite face of the ring from the C3 substituent if H-4a and H-4b are diastereotopic. |

Other Spectroscopic Methodologies for Derivative Analysis

While NMR is the cornerstone of structural analysis for these compounds, other spectroscopic techniques provide complementary and confirmatory data.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation patterns of these molecules, which can provide structural information about different parts of the molecule.

Computational Chemistry and Theoretical Studies on 1 P Toluenesulfonyl 2 Pyrrolidinone Systems

Conformational Analysis and Energy Minimization

The three-dimensional structure of 1-(p-Toluenesulfonyl)-2-pyrrolidinone is not rigid. The five-membered pyrrolidinone ring is known to adopt non-planar conformations to relieve ring strain. The two predominant puckering modes are the "envelope" (where one atom is out of the plane of the other four) and "twist" (where two adjacent atoms are displaced on opposite sides of a plane defined by the other three) conformations. nih.gov The specific pucker is heavily influenced by the nature and orientation of its substituents.

In this compound, the bulky and electron-withdrawing N-tosyl group plays a critical role in determining the conformational preference of the pyrrolidinone ring. Energy minimization calculations, typically performed using Density Functional Theory (DFT) or other high-level ab initio methods, are essential to identify the most stable conformers. These calculations explore the potential energy surface of the molecule to locate energy minima corresponding to stable geometric arrangements.

The analysis involves rotating the bonds connecting the tosyl group to the nitrogen atom and mapping the puckering coordinates of the pyrrolidinone ring. For substituted pyrrolidine (B122466) rings, it has been shown that substituents strongly favor pseudoequatorial orientations to minimize steric hindrance. nih.gov Computational protocols for such analyses must be carefully chosen to ensure accuracy, as the energy differences between conformers can be small. researchgate.net A thorough conformational search is crucial to avoid overlooking low-energy structures that might be significantly populated at room temperature. researchgate.net

Table 1: Possible Puckering Modes of the Pyrrolidinone Ring

| Puckering Mode | Description | Atom(s) Out of Plane | Expected Relative Energy |

| C2-endo (Twist) | C2 is puckered towards the tosyl group. | C2, C3 | Variable |

| C3-exo (Twist) | C3 is puckered away from the tosyl group. | C2, C3 | Variable |

| C3-endo (Envelope) | C3 is puckered towards the tosyl group. | C3 | Generally higher |

| C4-exo (Envelope) | C4 is puckered away from the tosyl group. | C4 | Often favored |

| C4-endo (Envelope) | C4 is puckered towards the tosyl group. | C4 | Variable |

Note: The actual preferred conformation and relative energies for this compound would require specific calculations. The table represents common puckering descriptors for a five-membered ring.

Reaction Pathway Elucidation and Transition State Analysis

Theoretical chemistry is instrumental in elucidating reaction mechanisms by mapping the entire reaction pathway from reactants to products. This involves identifying all intermediates and, crucially, the transition states that connect them. For reactions involving this compound, either as a reactant or a product, computational methods can provide a detailed energetic profile.

For instance, in the synthesis of N-tosyl pyrrolidines, computational studies can model the nucleophilic attack and subsequent cyclization steps. researchgate.net By calculating the Gibbs free energy (ΔG) of each stationary point along the reaction coordinate, a potential energy surface (PES) can be constructed. The transition state is a first-order saddle point on this surface, representing the maximum energy barrier that must be overcome for the reaction to proceed. Locating the transition state structure and calculating its energy (the activation energy, ΔG‡) allows for the prediction of reaction kinetics. nih.gov

DFT calculations have been successfully used to propose mechanisms for the formation of similar heterocyclic systems, showing that kinetic selectivity is often more significant than thermodynamic control in determining the major product. nih.gov For a hypothetical reaction, such as the base-catalyzed ring-opening of this compound, computational analysis could compare different potential pathways, determining the most energetically favorable route.

Table 2: Hypothetical Energy Profile for a Reaction Step

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | Starting materials | 0.0 |

| Transition State 1 | Energy maximum for the first step | +25.4 |

| Intermediate | A stable species formed during the reaction | -5.2 |

| Transition State 2 | Energy maximum for the second step | +15.8 |

| Products | Final molecules | -12.7 |

Note: This data is illustrative of a generic two-step reaction pathway and does not represent a specific experimentally calculated reaction for the title compound.

Structure-Reactivity Relationship Modeling

Computational models can effectively predict how modifications to the chemical structure of this compound would affect its reactivity. By systematically changing substituents on the p-toluenesulfonyl ring (e.g., replacing the methyl group with electron-donating or electron-withdrawing groups), one can establish a quantitative structure-reactivity relationship (QSRR).

Key descriptors calculated from the molecule's electronic structure, such as the energies of the Frontier Molecular Orbitals (HOMO and LUMO), atomic charges, and electrostatic potential, are correlated with reactivity. For example, a lower LUMO energy would suggest the molecule is a better electrophile, more susceptible to nucleophilic attack at the carbonyl carbon or the sulfur atom. Conversely, modifying the structure to raise the HOMO energy would indicate an increased ability to act as a nucleophile or electron donor.

These theoretical models can guide synthetic efforts by predicting which structural analogues would possess desired reactivity profiles, potentially enhancing reaction rates or altering selectivity. For example, in a study of related 1-tosyl-pyrrole derivatives, theoretical calculations were used alongside experimental work to analyze inhibitory actions, demonstrating the link between electronic structure and biological activity. researchgate.net

Table 3: Predicted Effect of Aryl Substituents on Electronic Properties

| Substituent (at para-position) | Electronic Effect | Predicted LUMO Energy | Predicted Reactivity as Electrophile |

| -OCH₃ (Methoxy) | Electron-Donating | Higher | Decreased |

| -CH₃ (Methyl) | Weakly Electron-Donating | Reference | Reference |

| -H (Hydrogen) | Neutral | Lower | Increased |

| -Cl (Chloro) | Electron-Withdrawing | Lower | Increased |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Much Lower | Greatly Increased |

Note: This table illustrates a general chemical trend. Specific energy values would need to be calculated for each analogue.

Electronic Structure Calculations

Electronic structure calculations form the foundation of most theoretical investigations into molecular systems. For this compound, methods like DFT with appropriate basis sets (e.g., B3LYP/6-31G(d,p)) are commonly used to determine its fundamental electronic properties. mdpi.com

These calculations provide detailed information about:

Molecular Orbitals: The distribution and energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to accepting electrons.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, negative potential is expected around the carbonyl and sulfonyl oxygen atoms, while positive potential would be found near the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions between orbitals within the molecule, helping to explain its stability and structure.

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to characterize the nature of chemical bonds (e.g., ionic, covalent) and identify non-covalent interactions, such as hydrogen bonds or van der Waals forces, that stabilize certain conformations. mdpi.com

These computational outputs provide a comprehensive electronic picture of the molecule, underpinning the analyses of its conformation, reactivity, and potential interactions.

Table 4: Representative Data from Electronic Structure Calculations

| Calculated Property | Typical Method | Information Yielded |

| Total Energy | DFT, HF, MP2 | Thermodynamic stability of conformers |

| HOMO-LUMO Gap | DFT, TD-DFT | Electronic excitability, kinetic stability |

| Dipole Moment | DFT, HF | Molecular polarity, intermolecular interactions |

| Atomic Charges | NBO, Mulliken | Reactivity sites for electrostatic interactions |

| Bond Orders | NBO, QTAIM | Strength and nature of chemical bonds |

Applications of 1 P Toluenesulfonyl 2 Pyrrolidinone Scaffolds in Target Oriented Synthesis

Precursor Roles in the Synthesis of Complex Organic Molecules

1-(p-Toluenesulfonyl)-2-pyrrolidinone is a valuable starting material for the synthesis of more complex molecules due to the reactivity endowed by the tosyl group. This electron-withdrawing group acidifies the α-protons to the carbonyl group, enabling facile deprotonation and subsequent alkylation or other functionalization at the C-3 position. This reactivity allows for the introduction of various substituents, paving the way for the construction of intricate molecular frameworks.

The tosyl group can also be removed under specific conditions, providing access to N-unsubstituted or differently N-substituted pyrrolidinone derivatives, further expanding its synthetic utility. This strategic use of the tosyl group as both an activating and a protective group is a key feature of its application in multi-step syntheses.

Development of Analogues for Medicinal Chemistry Research

The pyrrolidine (B122466) scaffold is a common motif in many biologically active compounds. nih.govresearchgate.net The ability to functionalize this compound makes it an attractive starting point for the development of novel analogues for medicinal chemistry research.

Synthesis of Proline Analogues

Proline and its analogues are crucial components of many peptides and proteins, influencing their structure and function. nih.govmdpi.com Substituted prolines are of significant interest in drug design as they can impart desirable conformational constraints and metabolic stability to peptide-based drugs. The functionalization of this compound at the C-3 position provides a straightforward route to a variety of 3-substituted proline analogues. For instance, alkylation of the enolate of N-tosyl-2-pyrrolidinone with different electrophiles can introduce a range of side chains, which, after subsequent synthetic manipulations including reduction of the lactam and deprotection, can yield a library of novel proline derivatives.

| Starting Material | Reagents | Product | Application |

| This compound | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | 3-Alkyl-1-(p-toluenesulfonyl)-2-pyrrolidinone | Precursor to 3-substituted proline analogues |

| This compound | 1. Strong Base (e.g., LDA) 2. Aldehyde/Ketone | 3-(Hydroxyalkyl)-1-(p-toluenesulfonyl)-2-pyrrolidinone | Precursor to functionalized proline analogues |

Strategic Intermediates for Natural Product Synthesis

The pyrrolidine ring is a core structural feature of numerous alkaloids and other natural products with significant biological activity. organic-chemistry.org The stereocontrolled synthesis of these complex molecules often relies on the use of chiral building blocks. Chiral derivatives of this compound can serve as key intermediates in the total synthesis of such natural products. The tosyl group can direct stereoselective transformations and can be removed at a later stage of the synthesis. For example, the asymmetric alkylation of N-tosyl-2-pyrrolidinone can provide access to enantiomerically enriched 3-substituted pyrrolidinones, which are valuable precursors for the synthesis of complex alkaloids.

Future Research Directions and Unexplored Reactivity

Emerging Synthetic Transformations

While 1-(p-toluenesulfonyl)-2-pyrrolidinone is a well-established building block, its reactivity in more complex and atom-economical transformations remains an active area of investigation. The pyrrolidinone core, activated by the electron-withdrawing p-toluenesulfonyl group, presents unique opportunities for novel synthetic methodologies.

One promising avenue is the exploration of C-H activation reactions at the pyrrolidinone ring. Direct functionalization of the C-H bonds would provide a more efficient route to substituted derivatives, avoiding the need for pre-functionalized substrates. Research in this area could lead to the development of novel methods for introducing alkyl, aryl, or other functional groups at various positions on the pyrrolidinone scaffold.

Furthermore, the use of this compound in multicomponent reactions (MCRs) is an area with significant potential. MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering advantages in terms of efficiency and sustainability. The development of novel MCRs involving this compound could provide rapid access to diverse libraries of pyrrolidinone-containing molecules for biological screening.

The exploration of dearomatization reactions of aromatic systems using this compound as a nucleophile or as a precursor to a reactive intermediate is another intriguing direction. Such transformations could lead to the synthesis of novel spirocyclic and fused-ring systems with interesting three-dimensional architectures.

Additionally, the application of this compound in the synthesis of constrained peptides and peptidomimetics is an emerging field. The rigid pyrrolidinone scaffold can be used to induce specific conformations in peptide chains, which is crucial for their biological activity. Future work could focus on incorporating this compound derivatives into peptide structures to create novel therapeutic agents.

Potential for Novel Catalytic Systems

The chiral nature of derivatives of this compound makes it an attractive scaffold for the development of novel organocatalysts and ligands for asymmetric catalysis. While proline and its derivatives have been extensively studied in organocatalysis, the unique electronic and steric properties of the N-tosyl-2-pyrrolidinone framework offer opportunities for the design of new catalytic systems with distinct reactivity and selectivity. nih.govresearchgate.net

Future research could focus on the synthesis of chiral ligands derived from this compound for transition metal-catalyzed reactions. The pyrrolidinone nitrogen and the sulfonyl oxygen atoms could act as coordination sites for metal centers, creating a chiral environment that can induce enantioselectivity in a variety of transformations, such as hydrogenations, cross-coupling reactions, and cycloadditions. The development of such ligands is a key area in asymmetric gold catalysis and other metal-based catalytic processes. rsc.org

Moreover, the pyrrolidinone scaffold can be functionalized with various catalytic moieties to create bifunctional organocatalysts. For example, the introduction of a basic group, such as an amine or a phosphine (B1218219), alongside the chiral pyrrolidinone core could lead to catalysts capable of activating both the nucleophile and the electrophile in a reaction, thereby enhancing both reactivity and stereoselectivity. nih.gov The design of such scaffold-oriented asymmetric catalysts is a growing field of interest. nih.gov

The table below outlines potential catalytic applications for derivatives of this compound.

| Catalytic System Type | Potential Applications | Key Design Features |

| Chiral Ligands | Asymmetric Hydrogenation, Cross-Coupling | Coordination sites for transition metals, tunable steric and electronic properties. |

| Organocatalysts | Aldol Reactions, Michael Additions | Presence of acidic/basic sites, hydrogen-bond donors/acceptors. nih.govresearchgate.net |

| Bifunctional Catalysts | Enantioselective Tandem Reactions | Combination of a chiral scaffold with a catalytically active functional group. researchgate.net |

Design and Synthesis of Next-Generation Derivatives

The design and synthesis of novel derivatives of this compound are crucial for expanding its applications in drug discovery and materials science. nih.gov By strategically modifying the core structure, it is possible to fine-tune its physicochemical properties and biological activity.

One area of focus is the synthesis of derivatives with enhanced therapeutic potential. This could involve the introduction of pharmacophoric groups or the use of bioisosteric replacement strategies to improve drug-like properties. researchgate.netufrj.bru-tokyo.ac.jp For instance, replacing the p-toluenesulfonyl group with other sulfonyl groups or different electron-withdrawing groups could modulate the compound's activity and selectivity towards specific biological targets. The pyrrolidine (B122466) ring itself is a versatile scaffold found in many FDA-approved drugs. nih.gov

Another promising direction is the development of pyrrolidinone-based materials with novel optical or electronic properties. By incorporating chromophores or electroactive moieties into the this compound scaffold, it may be possible to create new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Furthermore, the synthesis of polymeric materials derived from this compound could lead to the development of new biodegradable polymers or functional materials with applications in areas such as drug delivery and tissue engineering. The pyrrolidinone unit can impart specific properties, such as polarity and hydrogen-bonding capability, to the polymer backbone.

The following table summarizes potential next-generation derivatives and their applications.

| Derivative Class | Potential Applications | Rationale |

| Bioactive Analogues | Drug Discovery | Introduction of pharmacophores, bioisosteric modifications to enhance efficacy and safety. nih.govresearchgate.netufrj.bru-tokyo.ac.jp |

| Optoelectronic Materials | Organic Electronics | Incorporation of chromophoric and electroactive groups for light emission or charge transport. |

| Functional Polymers | Drug Delivery, Biomaterials | Polymerization of functionalized monomers to create materials with tailored properties. |

| Constrained Peptidomimetics | Therapeutic Peptides | Use of the rigid scaffold to control peptide conformation and improve stability and activity. nih.govnih.gov |

Q & A

Q. What are the standard synthetic routes for preparing 1-(p-Toluenesulfonyl)-2-pyrrolidinone, and how are reaction conditions optimized?

The compound is typically synthesized via tosylation of 2-pyrrolidinone using p-toluenesulfonyl chloride (TsCl) under basic conditions. A common protocol involves:

- Dissolving 2-pyrrolidinone in anhydrous dichloromethane (DCM) or THF.

- Adding TsCl (1.1–1.5 equiv) and a base such as pyridine, triethylamine, or DMAP to activate the reaction .

- Stirring at 0–25°C for 4–24 hours, followed by aqueous workup and purification via recrystallization or column chromatography .

Q. Key Optimization Factors :

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- ¹H/¹³C NMR : Confirm regioselectivity of sulfonylation. The p-toluenesulfonyl group exhibits aromatic protons as a doublet (δ 7.2–7.8 ppm) and a singlet for the methyl group (δ 2.4 ppm). The pyrrolidinone ring shows characteristic signals: N–H (δ 3.2–3.5 ppm) and carbonyl (δ 170–175 ppm in ¹³C) .

- IR Spectroscopy : Detect sulfonyl (S=O, ~1350 cm⁻¹ and ~1150 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) stretches .

- Melting Point Analysis : Compare with literature values (e.g., 102–105°C for related derivatives) to assess purity .

Advanced Research Questions

Q. How can in situ NMR studies resolve mechanistic ambiguities in sulfonylation reactions?

In situ NMR experiments (e.g., using deuterated solvents like benzene-d₆) track real-time reaction progress:

- Monitor disappearance of 2-pyrrolidinone (δ 3.3 ppm) and appearance of sulfonylated product .

- Detect intermediates (e.g., DMAP-TsCl adducts) to confirm catalytic pathways .

- Example protocol: Heat a mixture of TsCl, DMAP, and 2-pyrrolidinone in toluene-d₈ at 100°C and record spectra at intervals to identify rate-limiting steps .

Q. What strategies address contradictions in reported yields or purity of this compound derivatives?

Discrepancies often arise from:

- Impurity profiles : Side products like N-tosyl by-products or unreacted starting materials. Use HPLC or GC-MS to quantify impurities .

- Recrystallization solvents : Ethanol/water mixtures yield higher-purity crystals compared to hexane/ethyl acetate .

- Catalyst loadings : Excess TsCl (>1.5 equiv) may reduce yields due to side reactions; stoichiometric optimization via Design of Experiments (DoE) is recommended .

Q. How does structural modification of the pyrrolidinone ring influence reactivity in cross-coupling reactions?

- Electron-withdrawing groups (e.g., tosyl) enhance electrophilicity, facilitating nucleophilic substitutions. For example, Suzuki-Miyaura coupling with arylboronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in THF/water .

- Steric effects : Bulky substituents (e.g., tert-butoxycarbonyl) reduce reaction rates, necessitating higher temperatures (80–100°C) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.